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For Researchers, Scientists, and Drug Development Professionals

Introduction
Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in

serum and urine are associated with several pathological conditions, including gout,

hyperuricemia, and kidney disease. Consequently, the accurate and reliable quantification of

uric acid is crucial for clinical diagnosis and in drug development for therapies targeting purine

metabolism. This application note details a robust and sensitive spectrophotometric method for

the determination of uric acid utilizing a uricase-peroxidase coupled enzymatic reaction with

N,N-diallyl-o-toluidine sulfate (DAOS) as a highly sensitive chromogenic substrate.

The assay is based on the Trinder reaction, where uricase catalyzes the oxidation of uric acid

to allantoin and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the newly formed

H₂O₂ oxidatively couples with 4-aminoantipyrine (4-AAP) and DAOS to produce a stable blue

dye. The intensity of the color produced is directly proportional to the uric acid concentration in

the sample and can be quantified spectrophotometrically.

Principle of the Method
The spectrophotometric determination of uric acid using DAOS follows a two-step enzymatic

reaction:
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Uricase Reaction: Uric acid is oxidized by uricase to allantoin, with the concomitant

production of hydrogen peroxide. Uric Acid + O₂ + 2H₂O --(Uricase)--> Allantoin + CO₂ +

H₂O₂

Peroxidase (POD) Reaction (Trinder Reaction): The hydrogen peroxide produced in the first

step reacts with 4-aminoantipyrine (4-AAP) and DAOS in the presence of peroxidase to form

a blue quinoneimine dye. H₂O₂ + 4-AAP + DAOS --(Peroxidase)--> Blue Quinoneimine Dye

+ 2H₂O

The absorbance of the resulting blue dye is measured at a specific wavelength, and the

concentration of uric acid is determined by comparison with a standard.

Data Presentation
The following table summarizes the typical quantitative data and performance characteristics of

the spectrophotometric uric acid assay using DAOS and 4-AAP.

Parameter Value

Wavelength of Maximum Absorbance (λmax) 600 nm

Linearity Range 1 - 35 µmol/L

Limit of Detection 0.4 µmol/L

Optimal pH 7.0 - 8.0

Incubation Temperature 37°C

Incubation Time 5 - 10 minutes

Experimental Protocols
Reagents and Materials

Uric Acid Standard (1 mg/mL): Dissolve 10 mg of uric acid in 10 mL of 0.9% NaCl.

Phosphate Buffer (100 mM, pH 7.5): Dissolve 1.36 g of KH₂PO₄ in 100 mL of deionized

water and adjust the pH to 7.5 with 1 M NaOH.
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4-Aminoantipyrine (4-AAP) Solution (10 mM): Dissolve 20.3 mg of 4-AAP in 10 mL of

deionized water. Store protected from light.

DAOS Solution (10 mM): Dissolve 33.3 mg of N,N-diallyl-o-toluidine sulfate in 10 mL of

deionized water. Store protected from light.

Peroxidase (POD) Solution (100 U/mL): Reconstitute lyophilized peroxidase in phosphate

buffer.

Uricase Solution (5 U/mL): Reconstitute lyophilized uricase in phosphate buffer.

Working Reagent: Prepare fresh before use by mixing the following in the specified ratio:

Phosphate Buffer: 80 parts

4-AAP Solution: 5 parts

DAOS Solution: 5 parts

Peroxidase Solution: 5 parts

Uricase Solution: 5 parts

Samples: Serum, plasma, or urine. Urine samples should be diluted 1:10 with phosphate

buffer.

Instrumentation: Spectrophotometer capable of reading absorbance at 600 nm.

Assay Procedure
Preparation of Standard Curve:

Prepare a series of uric acid standards with concentrations ranging from 0 to 25 µg/mL by

diluting the uric acid stock solution with phosphate buffer.

Sample Preparation:

Centrifuge blood samples to separate serum or plasma.
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Dilute urine samples as required with phosphate buffer.

Reaction Setup:

Pipette 20 µL of each standard, sample, and a blank (phosphate buffer) into separate

microplate wells or cuvettes.

Add 200 µL of the freshly prepared Working Reagent to each well/cuvette.

Incubation:

Mix gently and incubate for 10 minutes at 37°C.

Measurement:

Measure the absorbance of each well/cuvette at 600 nm against the reagent blank.

Calculation:

Subtract the absorbance of the blank from the absorbance of the standards and samples.

Plot the absorbance of the standards versus their concentrations to generate a standard

curve.

Determine the uric acid concentration in the samples from the standard curve.

Visualizations
Signaling Pathway
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Caption: Enzymatic cascade for uric acid detection.
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Caption: Workflow for spectrophotometric uric acid assay.
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[https://www.benchchem.com/product/b1210468#spectrophotometric-determination-of-uric-
acid-using-daos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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